N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring and an ethoxypyrimidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The ethoxypyrimidine carboxamide group is then introduced through a series of condensation reactions involving ethylamine and pyrimidine-4-carboxylic acid derivatives under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring back to tetrahydrothiophene.
Substitution: The ethoxypyrimidine group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiophene compounds, and various substituted pyrimidine derivatives .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophene ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The ethoxypyrimidine group can bind to nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide is unique due to its specific combination of the dioxidotetrahydrothiophene ring and the ethoxypyrimidine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-2-18-10-5-9(12-7-13-10)11(15)14-8-3-4-19(16,17)6-8/h5,7-8H,2-4,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIPEYNICBTBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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